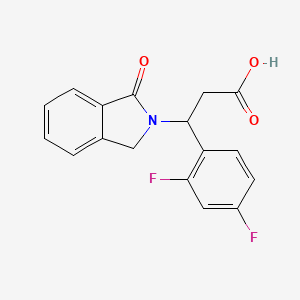

3-(2,4-difluorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

Description

3-(2,4-Difluorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is a synthetic compound characterized by a propanoic acid backbone substituted with a 2,4-difluorophenyl group and a 1-oxo-isoindoline moiety. Its molecular structure combines aromatic fluorine substituents, which enhance lipophilicity and metabolic stability, with an isoindolinone ring that may contribute to target binding interactions .

Properties

IUPAC Name |

3-(2,4-difluorophenyl)-3-(3-oxo-1H-isoindol-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F2NO3/c18-11-5-6-13(14(19)7-11)15(8-16(21)22)20-9-10-3-1-2-4-12(10)17(20)23/h1-7,15H,8-9H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZQQAOJZOYGXFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N1C(CC(=O)O)C3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49679165 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-difluorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid typically involves multi-step organic reactions. A common approach might include:

Formation of the Isoindolinone Core: This can be achieved through the cyclization of an appropriate phthalic anhydride derivative with an amine.

Introduction of the Difluorophenyl Group: This step might involve a Friedel-Crafts acylation reaction using a difluorobenzene derivative.

Formation of the Propanoic Acid Moiety: This can be done through a series of reactions including alkylation and subsequent oxidation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the isoindolinone moiety.

Reduction: Reduction reactions could target the carbonyl group within the isoindolinone structure.

Substitution: The difluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions might include the use of strong bases or acids, depending on the specific substitution reaction.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

Catalysis: The compound could be used as a ligand in catalytic reactions.

Material Science:

Biology and Medicine

Drug Development: Exploration as a potential therapeutic agent due to its unique structure.

Biological Studies: Use in studying enzyme interactions and metabolic pathways.

Industry

Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

Pharmaceutical Manufacturing: Potential use in the production of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might involve interaction with specific enzymes or receptors, leading to modulation of biological pathways. The difluorophenyl and isoindolinone groups could play key roles in binding to molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

The compound’s key structural feature is the 2,4-difluorophenyl group. Comparisons with analogs bearing different substituents reveal distinct physicochemical and pharmacological profiles:

Key Observations :

- Fluorine vs. Chlorine : The 2,4-difluorophenyl group in the parent compound offers a balance between lipophilicity (logP ~2.5–3.0 inferred from analogs) and metabolic stability compared to the more electronegative 3-chlorophenyl analog .

- Methyl vs. Hydroxy Groups : Methyl substituents (e.g., 4-methylphenyl) enhance lipophilicity and membrane permeability, whereas hydroxyl groups (e.g., 4-hydroxyphenyl) improve aqueous solubility but may increase metabolic clearance .

Physicochemical Properties

- Solubility and logP :

- Metabolic Stability : Fluorine’s resistance to oxidative metabolism may reduce clearance rates compared to methyl or hydroxy-substituted analogs .

Biological Activity

3-(2,4-difluorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

- Molecular Formula : C16H14F2N2O3

- Molecular Weight : 320.29 g/mol

- CAS Number : Not specified in the search results.

The compound features a propanoic acid backbone with a difluorophenyl group and an isoindole moiety, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-difluorobenzaldehyde with appropriate isoindole derivatives under controlled conditions. The process may include steps such as condensation reactions followed by functional group modifications to achieve the desired structure.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit promising anticancer properties. For example, studies have shown that derivatives of isoindole can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of cell cycle arrest.

Case Study : A study published in Journal of Medicinal Chemistry evaluated a series of isoindole derivatives for their cytotoxicity against various cancer cell lines. One compound showed IC50 values in the low micromolar range, suggesting significant activity against cancer cells .

Anti-inflammatory Effects

Compounds similar to 3-(2,4-difluorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid have been reported to possess anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Research Findings : In vitro studies demonstrated that certain analogs significantly reduced the production of TNF-alpha and IL-6 in activated macrophages, indicating potential therapeutic applications for inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the phenyl and isoindole rings can enhance potency and selectivity. For instance:

- Fluorine Substitution : The presence of fluorine atoms can increase lipophilicity and improve binding affinity to biological targets.

| Modification | Effect on Activity |

|---|---|

| Addition of Fluorine | Increased potency against cancer cells |

| Alteration of Isoindole Substituents | Potentially enhances selectivity for specific cancer types |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2,4-difluorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid, and how do reaction conditions influence yield?

- Methodology : Begin with coupling reactions using reagents like 4-methylmorpholine and coupling agents (e.g., benzotriazol-1-yloxy tris(pyrrolidino)phosphonium hexafluorophosphate) in polar aprotic solvents (e.g., DMF). Optimize reaction time and temperature (e.g., 22°C for HCl-mediated steps) to enhance yield, as demonstrated in analogous isoindole derivatives . Monitor intermediates via HPLC or LC-MS to ensure purity.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?

- Methodology : Use single-crystal X-ray diffraction for absolute configuration determination, supplemented by NMR (e.g., H, C, F) and high-resolution mass spectrometry (HRMS). For fluorinated aromatic systems, F NMR is critical to confirm substitution patterns .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodology : Follow SDS guidelines for propanoic acid derivatives: avoid inhalation/contact using fume hoods, wear nitrile gloves, and use CO/dry chemical fire extinguishers. For spills, use inert absorbents (e.g., sand) and dispose of contaminated materials per local regulations .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict the biological activity or metabolic stability of this compound?

- Methodology : Employ quantum chemical calculations (e.g., Gaussian or ORCA) to model electronic properties and binding affinities. Validate predictions with in vitro assays (e.g., CYP450 inhibition studies) . For metabolic stability, simulate Phase I/II metabolism using software like MetaSite or ADMET Predictor.

Q. What strategies resolve contradictions between experimental data (e.g., bioactivity) and computational predictions?

- Methodology : Apply ICReDD’s feedback loop: refine computational models using experimental results (e.g., IC values) and re-optimize reaction pathways. For example, if predicted solubility (LogP) conflicts with experimental bioavailability scores (e.g., 0.56 in analogs), adjust substituents to balance hydrophilicity .

Q. How can enantiomeric purity be ensured during synthesis, and what chiral analytical methods are most effective?

- Methodology : Use chiral stationary phases (e.g., Chiralpak IA/IB) in HPLC with UV/ECD detection. For asymmetric synthesis, employ enantioselective catalysts (e.g., BINOL-derived ligands) and validate via circular dichroism (CD) spectroscopy .

Q. What in vitro assays are suitable for evaluating this compound’s potential as a kinase inhibitor or protease modulator?

- Methodology : Screen against kinase panels (e.g., Eurofins KinaseProfiler) or fluorogenic protease substrates (e.g., caspase-3). Use APF/HPF fluorescent probes to monitor oxidative stress responses in cell lines, given the compound’s fluorinated aromatic motif .

Q. How does the 2,4-difluorophenyl moiety influence pharmacokinetics compared to non-fluorinated analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.